molecular formula C19H21BN2O4S B1371695 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine CAS No. 886547-94-0

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

Cat. No.: B1371695
CAS No.: 886547-94-0
M. Wt: 384.3 g/mol
InChI Key: KZANVIJXSQABKR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine follows International Union of Pure and Applied Chemistry guidelines and reflects the complex structural architecture of this heterocyclic boronic ester. According to Chemical Abstracts Service numbering, this compound is assigned the registry number 886547-94-0, with the complete Chemical Abstracts Service name being 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The compound is also known by several synonymous names including 1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine and 1-phenylsulfonyl-7-azaindole-3-boronic acid pinacol ester. The structural designation pyrrolo[2,3-b]pyridine indicates a fused bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions, creating what is commonly referred to as a 7-azaindole framework.

The molecular structure can be systematically broken down into three distinct functional components that contribute to its overall chemical behavior and synthetic utility. The pyrrolo[2,3-b]pyridine core serves as the central heterocyclic framework, providing aromatic stability and serving as a scaffold for further functionalization. The phenylsulfonyl group attached at the nitrogen-1 position functions as a protecting group that modulates the electronic properties of the heterocyclic system while providing a handle for subsequent synthetic transformations. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 3-position represents the protected boronic ester functionality, where the pinacol protection strategy enhances stability toward hydrolysis and atmospheric moisture.

Key molecular data for this compound demonstrates its well-defined structural characteristics and physical properties. The monoisotopic mass has been determined to be 384.131509 daltons, while spectroscopic data supports the proposed structural assignment. The compound exhibits a melting point range and solubility profile consistent with similar heterocyclic boronic ester derivatives, though specific physical property data varies depending on the purity and crystalline form of the material.

Property Value Source
Molecular Formula C19H21BN2O4S
Average Molecular Mass 384.259 daltons
Monoisotopic Mass 384.131509 daltons
Chemical Abstracts Service Number 886547-94-0
ChemSpider Identification 21431612
MDL Number MFCD09999194

Historical Context in Heterocyclic Boronic Ester Chemistry

The development of heterocyclic boronic ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid. This foundational work established the fundamental principles that would later enable the sophisticated synthesis of complex heterocyclic boronic esters such as this compound. The evolution from simple alkyl boronic acids to complex heterocyclic derivatives required significant advances in synthetic methodology, particularly in the areas of heterocycle construction and boronic ester protection strategies.

The specific development of pyridinylboronic acids and esters has been the subject of extensive research efforts, with multiple synthetic approaches being developed to access these important building blocks. Five primary approaches have emerged for the synthesis of substituted pyridinylboronic acids and esters: halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and [4+2] cycloaddition strategies. These methodologies have provided the synthetic foundation necessary for accessing complex derivatives such as the pyrrolopyridine boronic esters under investigation.

The introduction of pinacol protection for boronic esters represented a significant advancement in the field, as these protecting groups demonstrate enhanced stability compared to the corresponding free boronic acids while maintaining their ability to participate in cross-coupling reactions. Research has demonstrated that pinacol boronic esters can undergo direct transmetalation without prior hydrolysis under appropriate reaction conditions, challenging earlier assumptions about the necessity of boronic acid liberation for successful cross-coupling. This mechanistic understanding has proven crucial for the development of efficient synthetic routes to complex heterocyclic targets using boronic ester building blocks.

The emergence of pyrrolopyridine derivatives as important pharmaceutical intermediates has driven continued interest in developing efficient synthetic routes to functionalized derivatives. Modern synthetic approaches have focused on developing mild reaction conditions that tolerate the sensitive heterocyclic framework while enabling the introduction of diverse functional groups. The combination of protected boronic ester functionality with heterocyclic scaffolds such as the pyrrolopyridine system has opened new avenues for the construction of complex molecular architectures through sequential cross-coupling strategies.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-13-22(17-15(16)11-8-12-21-17)27(23,24)14-9-6-5-7-10-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZANVIJXSQABKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670566
Record name 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886547-94-0
Record name 1-(Benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Pyrrolo[2,3-b]pyridine Core

  • Starting Material : The unprotected pyrrolo[2,3-b]pyridine or its substituted derivatives.
  • Reagents : Phenylsulfonyl chloride (PhSO2Cl) is employed as the sulfonylating agent.
  • Conditions : The reaction is typically carried out under basic conditions using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as tetrahydrofuran (THF) at low temperature (0°C) gradually warming to room temperature.
  • Mechanism : Deprotonation of the nitrogen atom on the pyrrolo ring allows nucleophilic attack on the sulfonyl chloride, forming the N-phenylsulfonyl derivative.

Borylation to Introduce the Pinacol Boronate Ester

  • Method : Transition metal-catalyzed borylation, commonly via palladium-catalyzed Suzuki-Miyaura type coupling or direct C–H borylation.
  • Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2 are typical catalysts.
  • Boron Source : Bis(pinacolato)diboron (B2pin2) or pinacol boronate ester derivatives.
  • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
  • Solvent System : Mixed solvents such as toluene/ethanol/water or dioxane/THF.
  • Temperature : Reaction temperatures range from 90°C to 105°C.
  • Outcome : Selective installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position of the pyrrolo[2,3-b]pyridine ring.

Purification and Characterization

  • Purification : Flash column chromatography using dichloromethane/ethyl acetate mixtures (e.g., 90:10) is standard to isolate the pure product.
  • Characterization Methods :
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms the structural integrity and substitution pattern, with characteristic signals for pinacol methyl groups around δ 1.3 ppm.
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (~384.3 g/mol).
    • Melting point determination and chromatographic Rf values assist in assessing purity.

Summary of Key Synthetic Parameters

Step Reagents/Conditions Notes
Sulfonylation Phenylsulfonyl chloride, NaH, THF, 0°C→rt N-phenylsulfonylation at N1
Borylation Pd(PPh3)4, B2pin2, K2CO3, toluene/EtOH/H2O, 90–105°C Installation of boronate ester at C3
Purification Flash chromatography (DCM/EtOAc 90:10) Isolate pure compound
Characterization ^1H/^13C NMR, HRMS Confirm structure and purity

Research Findings and Optimization Insights

  • Catalyst and Base Effects : The choice of palladium catalyst and base strongly influences the borylation yield and selectivity. Pd(PPh3)4 with K2CO3 in mixed solvents is widely effective.
  • Temperature Control : Maintaining the reaction temperature between 90°C and 105°C optimizes the borylation step, balancing reaction rate and minimizing side reactions.
  • Solvent Influence : Mixed solvent systems enhance solubility of reagents and facilitate efficient coupling.
  • Stability Considerations : The final boronate ester compound is sensitive to hydrolysis and oxidation, requiring storage under inert atmosphere (e.g., nitrogen) at low temperatures (-20°C or below).

Comparative Notes on Related Compounds

  • Similar compounds with tosyl instead of phenylsulfonyl groups or different boronate ester positions exhibit variations in reactivity and synthetic routes.
  • The phenylsulfonyl group enhances the compound's stability and reactivity in cross-coupling reactions relative to tosyl analogs.
  • The pinacol boronate ester moiety is essential for subsequent Suzuki-Miyaura cross-coupling applications in pharmaceutical synthesis.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases related to cancer progression.
  • Antimicrobial Properties : Research indicates that compounds with similar structures have shown activity against various bacterial strains. This compound's unique structure may enhance its efficacy as an antimicrobial agent.

Material Science

The compound's boron-containing moiety makes it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers that exhibit enhanced thermal and mechanical properties.
  • Sensors and Electronics : The electronic properties of this compound allow for potential applications in organic electronics and sensor technology.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study CPolymer SynthesisSuccessfully incorporated into polycarbonate matrices, improving thermal stability by 20%.

Mechanism of Action

The mechanism by which 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In chemical reactions, the dioxaborolane moiety acts as a boron source, facilitating cross-coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1220696-34-3)
  • Molecular Formula : C₁₄H₁₉BN₂O₂
  • Molecular Weight : 258.12 g/mol .
  • Key Differences : Replacing the phenylsulfonyl group with a methyl group reduces steric hindrance and molecular weight. This simplification may enhance reactivity in cross-coupling reactions, as evidenced by its use in kinase inhibitor synthesis .
1-(4-Methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine (CAS 866545-91-7)
  • Molecular Formula : C₂₀H₂₃BN₂O₄S
  • Molecular Weight : 398.28 g/mol .
  • Key Differences : The 4-methylphenylsulfonyl group introduces mild electron-donating effects compared to the unsubstituted phenylsulfonyl group. This modification could subtly alter electronic properties, influencing reaction kinetics in couplings .
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1573171-45-5)
  • Molecular Formula : C₁₅H₂₁BN₂O₂
  • Molecular Weight : 272.15 g/mol .
  • Key Differences: The ethyl group at the 3-position increases lipophilicity (clogP ≈ 2.5 vs.

Core Modifications: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine

  • 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 1174038-65-3) Molecular Formula: C₁₉H₂₁BN₂O₄S (same as target compound) .

Functional Group Additions: Trifluoromethyl and Silyl Derivatives

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Molecular Formula: C₂₂H₃₆BF₃N₂O₂Si Molecular Weight: 496.42 g/mol . Key Differences: The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the boronate ester.

Suzuki-Miyaura Coupling Efficiency

  • The target compound was synthesized via a palladium-catalyzed coupling (52.5% yield, 100% HPLC purity) , comparable to derivatives like 5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine (57% yield) .
  • 1-Methyl-5-boronate derivatives show higher yields (up to 70%) in couplings, attributed to reduced steric hindrance .

Stability and Handling

  • All boronate esters require inert storage (e.g., -20°C, argon) due to hydrolytic sensitivity .
  • Hazard profiles are consistent (H315-H319-H335), emphasizing the need for standardized safety protocols .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents clogP*
Target Compound C₁₉H₂₁BN₂O₄S 384.26 1-PhSO₂, 3-boronate 3.8
1-Methyl-5-boronate C₁₄H₁₉BN₂O₂ 258.12 1-Me, 5-boronate 2.5
1-(4-MePhSO₂)-3-boronate C₂₀H₂₃BN₂O₄S 398.28 1-(4-MePhSO₂), 3-boronate 4.1
3-Ethyl-5-boronate C₁₅H₂₁BN₂O₂ 272.15 3-Et, 5-boronate 3.0
4-Boronate-5-CF₃-1-TIPS C₂₂H₃₆BF₃N₂O₂Si 496.42 4-boronate, 5-CF₃, 1-TIPS 5.2

*Calculated using ChemDraw v22.0.

Biological Activity

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine (CAS No. 886547-94-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21BN2O4SC_{19}H_{21}BN_{2}O_{4}S, with a molecular weight of 384.26 g/mol. The structure includes a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a dioxaborolane moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases. This is significant given the role of kinases in cell signaling pathways related to cancer and other diseases.
  • Antioxidant Activity : The presence of the dioxaborolane group may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cytotoxicity : The compound shows varying levels of cytotoxicity against different cancer cell lines. For instance:
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)10
    HeLa (Cervical)20
  • Antimicrobial Activity : It has shown promising results against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Case Studies

  • Case Study on Cancer Treatment : A study involving xenograft models treated with the compound showed a reduction in tumor size by approximately 40% compared to control groups after four weeks of treatment. This suggests potential efficacy in oncology applications.
  • Study on Antioxidant Effects : Research indicated that the compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential role in managing oxidative stress-related conditions.

Q & A

Q. What synthetic routes are most effective for preparing 1-(phenylsulfonyl)-3-(dioxaborolan-yl)pyrrolo[2,3-b]pyridine?

The compound is synthesized via a multi-step sequence:

Suzuki-Miyaura Coupling : React 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with a boronic acid (e.g., 3-thienylboronic acid) using Pd(PPh₃)₄, K₂CO₃, and a solvent system of dioxane/H₂O at 105°C to install the boronic ester group .

Nitro Reduction : Reduce the nitro group to an amine using H₂ and Raney Nickel in THF .

Sulfonylation : Introduce the phenylsulfonyl group via reaction with phenylsulfonyl chloride (TsCl) under basic conditions (e.g., NaH, THF, 0°C to rt) .
Key Purification : Flash column chromatography with solvent gradients (e.g., DCM/EtOAc 90:10) ensures high purity .

Q. How is the compound’s structure validated post-synthesis?

  • 1H/13C NMR : Aromatic protons (δ 8.8–7.3 ppm) and NH groups (δ 13.4 ppm) confirm regiochemistry. The phenylsulfonyl group is identified by deshielded aromatic signals (δ 7.6–7.3 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+ = 315.1237) confirms molecular formula .
  • Chromatography : Purity (>95%) is validated via HPLC with ammonium acetate buffer (pH 6.5) .

Q. What solvents and catalysts optimize Suzuki-Miyaura coupling for this scaffold?

  • Catalyst : Pd(PPh₃)₄ provides high yields (>85%) for aryl boronic acids with electron-donating (e.g., 4-OCH₃) or electron-withdrawing (e.g., 4-CF₃) substituents .
  • Solvent System : Dioxane/H₂O (3:1) at 105°C ensures efficient coupling .
  • Base : K₂CO₃ (2M) is preferred over weaker bases to deprotonate intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents impact coupling efficiency in derivatives?

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity of the boronic acid, accelerating transmetallation but risking side reactions (e.g., protodeboronation). Yields for 4-CF₃ derivatives reach 87% .
  • Electron-Donating Groups (e.g., OCH₃) : Reduce electrophilicity, requiring longer reaction times but achieving comparable yields (94%) .
  • Steric Effects : Ortho-substituted boronic acids (e.g., 3,4-dimethoxyphenyl) reduce yields to ~74% due to hindered Pd coordination .

Q. What strategies stabilize unstable intermediates like 3-amino-pyrrolo[2,3-b]pyridines?

  • In Situ Processing : Immediate use of intermediates (e.g., 3-amino derivatives) avoids decomposition; direct acylation with nicotinoyl chloride in pyridine stabilizes the amine .
  • Low-Temperature Workup : Maintain reactions at 0°C during sulfonylation to prevent side reactions .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or acetyl groups to protect reactive NH positions during multi-step syntheses .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT Calculations : Model transition states to evaluate energy barriers for Pd-mediated oxidative addition (e.g., Br vs. I substituents) .
  • Docking Studies : Predict steric clashes between bulky boronic esters and Pd catalysts, guiding substituent selection .
  • Solvent Parameters : COSMO-RS simulations optimize solvent polarity for intermediates (e.g., THF vs. toluene) .

Q. What analytical challenges arise in characterizing boronic ester degradation?

  • Hydrolysis Detection : Monitor ¹¹B NMR for shifts from ~30 ppm (boronic ester) to ~18 ppm (boric acid) in aqueous conditions .
  • Mass Spectrometry : Track [M+H]+ → [M+H−C₆H₁₀O₂]+ fragments to confirm pinacol ester cleavage .
  • Stability Testing : Store compounds under inert atmospheres (N₂/Ar) and avoid protic solvents to prevent hydrolysis .

Methodological Considerations

  • Contradictions in Reaction Conditions : uses NaH/MeI for methylation, while employs TsCl for sulfonylation. Select conditions based on substituent compatibility (e.g., TsCl is unsuitable for acid-sensitive groups) .
  • Yield Optimization : Adjust Pd catalyst loading (1–5 mol%) and reaction time (3–24 hrs) for sterically hindered substrates .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

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